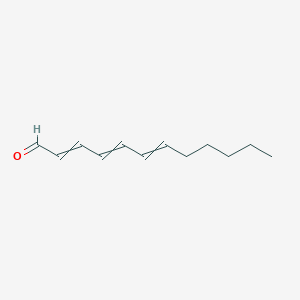

Dodeca-2,4,6-trienal

Description

Dodeca-2,4,6-trienal is an α,β,γ,δ-unsaturated aldehyde with three conjugated double bonds in the 2E,4E,6E configuration. It is a polyunsaturated fatty acid derivative synthesized via palladium-catalyzed cross-coupling reactions or reduction-oxidation sequences. Its synthesis involves reagents such as bis(triphenylphosphine)palladium(II) dichloride, diisobutylaluminum hydride (DIBAL), and manganese dioxide (MnO₂), yielding a product characterized by <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy . The compound’s extended conjugation and aldehyde functionality make it a candidate for studying lipid oxidation products and aroma chemistry.

Properties

CAS No. |

85057-30-3 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

dodeca-2,4,6-trienal |

InChI |

InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-12H,2-5H2,1H3 |

InChI Key |

IZNAXSQBWJPYHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC=CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodeca-2,4,6-trienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Dodeca-2,4,6-trienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The double bonds in the compound can participate in electrophilic addition reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogens and other electrophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Dodeca-2,4,6-trienoic acid.

Reduction: Dodeca-2,4,6-trienol.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Dodeca-2,4,6-trienal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dodeca-2,4,6-trienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and other biomolecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between dodeca-2,4,6-trienal and analogous trienals:

Key Research Findings

Aroma Contributions

- (2E,4E,6Z)-Nona-2,4,6-trienal is a critical odorant in walnuts, with a detection threshold of 0.03 ng/L in air. Its 6Z configuration enhances volatility and imparts a distinct nutty character compared to the 6E isomer .

- This compound’s longer chain length (C12 vs. C9 in nona-trienal) likely reduces volatility, limiting its role in aroma profiles. However, its extended conjugation may stabilize reactive intermediates in lipid oxidation pathways .

Comparative Data Tables

Table 1: Volatility and Odor Thresholds

| Compound | Molecular Weight (g/mol) | Odor Threshold in Air (ng/L) | Aroma Description |

|---|---|---|---|

| This compound | 178.27 | Not reported | Mild, aldehydic |

| (2E,4E,6Z)-Nona-2,4,6-trienal | 136.19 | 0.03 | Nutty, earthy |

| Octa-2,4,6-trienal | 122.16 | 0.12 | Green, leafy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.